N-benzyl-4-(4-methoxynaphthalen-1-yl)-1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-4-(4-methoxynaphthalen-1-yl)-1,3-thiazol-2-amine is a complex organic compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound features a thiazole ring, a naphthalene moiety, and a benzyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-(4-methoxynaphthalen-1-yl)-1,3-thiazol-2-amine typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxynaphthaldehyde with thiosemicarbazide to form a thiazole intermediate. This intermediate is then subjected to benzylation using benzyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-(4-methoxynaphthalen-1-yl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The thiazole ring can be reduced under specific conditions to form a dihydrothiazole derivative.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydrothiazole derivatives.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-benzyl-4-(4-methoxynaphthalen-1-yl)-1,3-thiazol-2-amine exerts its effects is often related to its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-4-(4-methoxynaphthalen-1-yl)-1,3-thiazol-2-amine derivatives: Compounds with slight modifications to the benzyl or naphthalene groups.
Thiazole-based compounds: Other thiazole derivatives with different substituents.
Naphthalene-based compounds: Compounds featuring the naphthalene moiety with various functional groups.
Uniqueness
This compound stands out due to its unique combination of a thiazole ring, naphthalene moiety, and benzyl group. This combination imparts specific chemical and physical properties that make it suitable for a wide range of applications, from synthetic chemistry to potential therapeutic uses.
Properties
Molecular Formula |
C21H18N2OS |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-benzyl-4-(4-methoxynaphthalen-1-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C21H18N2OS/c1-24-20-12-11-17(16-9-5-6-10-18(16)20)19-14-25-21(23-19)22-13-15-7-3-2-4-8-15/h2-12,14H,13H2,1H3,(H,22,23) |
InChI Key |
QCJYYFSBQQJGMH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C3=CSC(=N3)NCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.